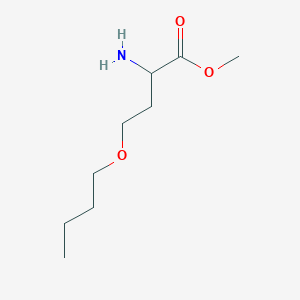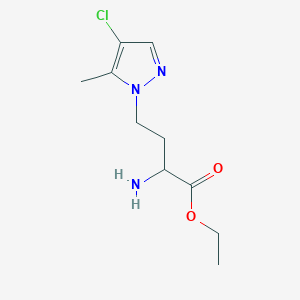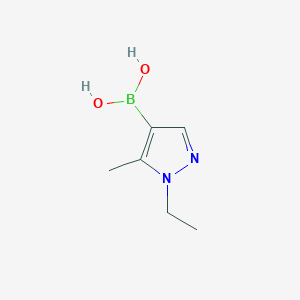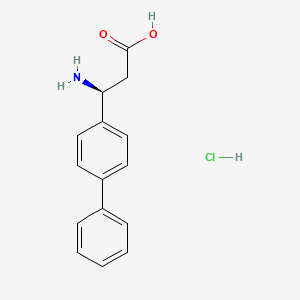
(3S)-3-amino-3-(4-phenylphenyl)propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-amino-3-(4-phenylphenyl)propanoic acid hydrochloride is a chiral amino acid derivative with a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-(4-phenylphenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the biphenyl intermediate.
Amination: The biphenyl intermediate undergoes amination to introduce the amino group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-3-(4-phenylphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The biphenyl structure can be reduced under specific conditions.
Substitution: The amino group can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted biphenyl derivatives.
Scientific Research Applications
(3S)-3-amino-3-(4-phenylphenyl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (3S)-3-amino-3-(4-phenylphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, while the biphenyl structure can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Aminophenyl)propanoic acid: This compound has a similar structure but lacks the biphenyl moiety.
3-(4-Hydroxyphenyl)propanoic acid: This compound contains a hydroxyl group instead of an amino group.
Uniqueness
(3S)-3-amino-3-(4-phenylphenyl)propanoic acid hydrochloride is unique due to its chiral center and biphenyl structure, which confer specific chemical and biological properties. The presence of the hydrochloride salt enhances its solubility and stability, making it suitable for various applications.
Properties
Molecular Formula |
C15H16ClNO2 |
|---|---|
Molecular Weight |
277.74 g/mol |
IUPAC Name |
(3S)-3-amino-3-(4-phenylphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C15H15NO2.ClH/c16-14(10-15(17)18)13-8-6-12(7-9-13)11-4-2-1-3-5-11;/h1-9,14H,10,16H2,(H,17,18);1H/t14-;/m0./s1 |
InChI Key |
HDUFMTYHFNACTR-UQKRIMTDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)[C@H](CC(=O)O)N.Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(CC(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


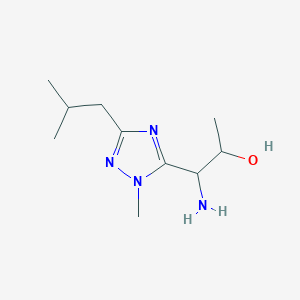

![3-[(1-methyl-1H-1,2,3-triazol-4-yl)methoxy]aniline dihydrochloride](/img/structure/B15301955.png)
![Tert-butyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate](/img/structure/B15301956.png)
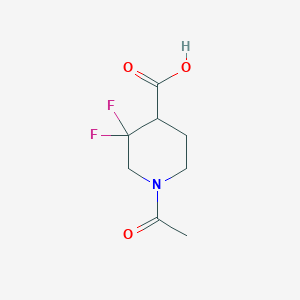
![2-Bromo-7-oxaspiro[4.5]decane](/img/structure/B15301966.png)
![Tert-butyl 7,7-dichloro-8-oxo-2-azadispiro[3.1.3^{6}.1^{4}]decane-2-carboxylate](/img/structure/B15301971.png)

